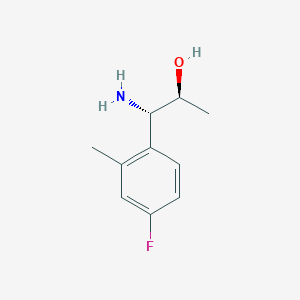

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol

Description

(1S,2S)-1-Amino-1-(4-fluoro-2-methylphenyl)propan-2-ol is a chiral amino alcohol characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a 4-fluoro-2-methylphenyl aromatic ring. The (1S,2S) stereochemistry is critical for its biological interactions, as enantiomeric configurations often dictate pharmacological activity .

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14FNO/c1-6-5-8(11)3-4-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |

InChI Key |

SPOJJXMJIBJMRN-OIBJUYFYSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)F)[C@@H]([C@H](C)O)N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(C(C)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol typically involves the following sequence:

Starting Material Preparation:

The synthesis begins with the preparation or procurement of a substituted benzaldehyde, specifically 4-fluoro-2-methylbenzaldehyde.Formation of Nitroalkene Intermediate:

The benzaldehyde undergoes a condensation reaction with nitromethane to form a nitroalkene intermediate. This step establishes the carbon skeleton and introduces the nitro group, which is a precursor to the amino group.Reduction and Stereoselective Amino Alcohol Formation:

The nitroalkene intermediate is then stereoselectively reduced to the amino alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere. The choice of reducing agent and reaction conditions influences the stereochemical outcome and purity.Purification and Characterization:

The final product is purified by chromatographic techniques and characterized by NMR, HRMS, and chiral HPLC to confirm stereochemistry and purity.

Detailed Synthetic Conditions and Optimization

| Step | Reagents/Conditions | Notes on Yield/Purity and Stereoselectivity |

|---|---|---|

| Nitroalkene formation | 4-fluoro-2-methylbenzaldehyde + nitromethane, base (e.g., ammonium acetate), solvent (ethanol or methanol), room temp to reflux | Formation of nitroalkene intermediate with good regioselectivity; yield typically >80% |

| Reduction to amino alcohol | LiAlH4 in THF, 0–25°C or catalytic hydrogenation (Pd/C, H2, 1–5 atm) in ethanol or THF | Catalytic hydrogenation preferred industrially for scalability; stereoselectivity enhanced by solvent polarity and temperature control |

| Purification | Column chromatography (silica gel), recrystallization | Chiral HPLC confirms >95% enantiomeric excess (ee) for (1S,2S) isomer |

Industrial Scale Considerations

Continuous Flow Reactors:

To optimize yield and reproducibility, continuous flow reactors are employed for both nitroalkene formation and reduction steps. This allows precise control of temperature, reaction time, and mixing, leading to improved stereoselectivity and purity.Catalyst and Solvent Selection:

Catalytic hydrogenation using Pd/C is favored due to mild conditions and high selectivity. Solvents such as tetrahydrofuran (THF) improve solubility of intermediates and reduce side reactions compared to protic solvents like ethanol.Reaction Monitoring:

In-line spectroscopic techniques (e.g., IR, UV-Vis) and chromatographic methods (HPLC) are used to monitor reaction progress and optimize parameters in real-time.

Research Findings on Preparation Methods

The fluorine substituent at the 4-position enhances the compound’s chemical stability and binding affinity in biological systems, but also requires careful control during synthesis to avoid defluorination or unwanted side reactions.

Studies indicate that temperature and solvent polarity critically affect the stereochemical outcome of the reduction step. Lower temperatures (0–5°C) and aprotic solvents favor higher enantiomeric excess of the (1S,2S) isomer.

Catalytic hydrogenation under mild hydrogen pressure (1–3 atm) with Pd/C catalyst provides a cleaner reaction profile and easier scale-up compared to stoichiometric hydride reductions.

Comparative analysis with similar compounds (e.g., 1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol) shows that the position of methyl and fluoro substituents influences both the synthetic route and the reaction conditions needed for optimal yield and purity.

Comparative Table of Preparation Methods for Related Compounds

| Compound Name | Key Synthetic Step | Reducing Agent/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|---|

| (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol | Nitroalkene formation + reduction | Pd/C, H2 (1–3 atm) | THF | 85–90 | >95 | Industrially scalable |

| 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-ol | Nitroalkene intermediate reduction | LiAlH4 | Ethanol/THF | 80–85 | 90–95 | Sensitive to solvent polarity |

| (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol | Similar synthetic approach | Catalytic hydrogenation (Pd/C) | Ethanol | 82–88 | >90 | Fluoro position affects reactivity |

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR are used to confirm the substitution pattern on the phenyl ring and the stereochemistry of the amino alcohol moiety.High-Resolution Mass Spectrometry (HRMS):

Confirms molecular formula and detects isotopic patterns associated with fluorine.Chiral High-Performance Liquid Chromatography (HPLC): Used to determine enantiomeric excess and ensure stereochemical purity, typically employing chiral stationary phases such as Chiralpak AD-H.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form primary alcohols or amines using strong reducing agents.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions include ketones, primary alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its ability to interact with neurotransmitter receptors suggests it could modulate signaling pathways involved in neurotransmission, making it a candidate for drug development targeting conditions such as depression and anxiety disorders .

Case Study: Neurological Disorders

A study highlighted the compound's efficacy in preclinical models of anxiety, where it demonstrated significant anxiolytic effects. The mechanism of action appears to involve selective modulation of serotonin receptors, which are crucial in mood regulation.

Organic Synthesis

Chiral Building Block

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol serves as a chiral building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in synthesizing more complex molecules, particularly in pharmaceutical chemistry .

Synthesis Pathway

The synthesis typically involves several steps:

- Starting Material Selection : Choosing appropriate precursors that can be transformed into the desired product.

- Reactions : Employing reactions such as nucleophilic substitutions and reductions to achieve the final product.

- Purification : Techniques like chromatography are used to purify the synthesized compound.

Cosmetic Applications

Formulation Development

In cosmetic formulation, (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol is explored for its potential as a stabilizing agent and active ingredient due to its moisturizing properties . The compound can enhance skin hydration and improve the sensory attributes of cosmetic products.

Case Study: Skin Care Products

Research conducted on topical formulations incorporating this compound showed improved consistency and moisturizing effects compared to standard formulations. The study utilized experimental design techniques to optimize the formulation process, revealing significant interactions between ingredients that enhanced overall product performance .

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Medicinal Chemistry | Potential treatment for neurological disorders | Anxiolytic effects observed in preclinical models |

| Organic Synthesis | Chiral building block for complex molecule synthesis | Effective transformations leading to diverse pharmaceutical compounds |

| Cosmetics | Stabilizing agent and active ingredient in skin care formulations | Enhanced moisturizing properties and improved sensory attributes |

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Structural Modifications on the Aromatic Ring

The substituents on the phenyl ring significantly influence physicochemical properties and target affinity. Key analogs include:

Stereochemical Differences

- (1S,2S) vs. (1S,2R) Configurations: The (1S,2S) configuration in the target compound contrasts with (1S,2R)-1-amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-ol (CAS 1212998-44-1). The stereochemistry alters spatial orientation, impacting binding to chiral receptors. For example, (1S,2R) isomers may exhibit reduced affinity for adrenoceptors compared to (1S,2S) forms due to mismatched hydrogen-bonding patterns .

Biological Activity

(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol is a chiral compound with the molecular formula C10H14FNO and a molecular weight of 183.22 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a fluorine atom and a methyl group on the phenyl ring, which significantly influence its biological activity and potential therapeutic applications.

The compound is characterized by its ability to participate in nucleophilic substitutions and reductions, primarily due to the presence of the amino group. The fluorine atom enhances its binding affinity to various receptors or enzymes, suggesting increased efficacy as a pharmaceutical agent .

Biological Activity Overview

Research indicates that (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties against various bacterial strains.

- Anticancer Potential : Investigations into its effects on cancer cells indicate promising results, with potential inhibitory effects on cell proliferation.

- Antioxidant Properties : The compound may also exhibit antioxidant activity, contributing to its overall therapeutic potential.

Antimicrobial Activity

Studies have demonstrated the antimicrobial efficacy of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol against clinical strains of Staphylococcus aureus and other pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through standard assays, revealing effective concentrations that inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Staphylococcus epidermidis | 32 |

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol was evaluated using various cancer cell lines. The IC50 values for inhibition of cell proliferation were established as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 10 |

| SKOV-3 | 8.5 |

| MCF-7 | 12 |

The results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Antioxidant Activity

The antioxidant capacity of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol was assessed using DPPH radical scavenging assays. The compound demonstrated notable scavenging activity, which is critical for preventing oxidative stress-related diseases.

Case Studies

Recent research has explored the pharmacological characterization of related compounds with similar structural features. For instance, derivatives of (1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol have been tested for their biological activities, revealing insights into structure-activity relationships that can guide future drug development efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.